N-(3,4-dimethoxyphenyl)-5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide
Description
N-(3,4-dimethoxyphenyl)-5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative featuring a 1,2,3-triazole core substituted with a 3,4-dimethoxyphenyl group at the N1 position and a 3-(methylsulfanyl)phenyl group at the C4 position.
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-5-methyl-1-(3-methylsulfanylphenyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3S/c1-12-18(21-22-23(12)14-6-5-7-15(11-14)27-4)19(24)20-13-8-9-16(25-2)17(10-13)26-3/h5-11H,1-4H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQONPULAEPCWDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC(=CC=C2)SC)C(=O)NC3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(3,4-dimethoxyphenyl)-5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps. One common method includes the following steps:
Formation of the triazole ring:
Introduction of the methoxy groups: This step involves the methylation of phenolic hydroxyl groups using methyl iodide in the presence of a base.
Attachment of the methylsulfanyl group: This can be done through a nucleophilic substitution reaction where a thiol group is introduced to the aromatic ring.
Formation of the carboxamide group: This involves the reaction of the triazole derivative with an appropriate amine under suitable conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
N-(3,4-dimethoxyphenyl)-5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The carboxamide group can be hydrolyzed to a carboxylic acid and an amine under acidic or basic conditions.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of various triazole derivatives, including the compound . Triazoles are known for their ability to inhibit cancer cell proliferation and induce apoptosis in tumor cells. The following points summarize key findings related to the anticancer applications of this compound:
- Mechanism of Action : The compound may interact with specific molecular targets involved in cell cycle regulation and apoptosis. It has been noted that triazole derivatives can influence pathways such as the PI3K/Akt and MAPK signaling pathways, which are crucial for cell survival and proliferation .
- Cell Line Studies : In vitro studies have demonstrated that N-(3,4-dimethoxyphenyl)-5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide exhibits cytotoxic effects against a range of cancer cell lines. For instance, it has shown significant growth inhibition in breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT-116) cell lines .
- Comparative Efficacy : When compared to other known anticancer agents, this compound demonstrated comparable or superior efficacy in inhibiting cell growth. For example, it achieved higher percent growth inhibition rates than some established chemotherapeutics in certain assays .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of triazole compounds. The following aspects are critical:
- Substituent Effects : The presence of methoxy and methylsulfanyl groups significantly affects biological activity. Modifications to these substituents can enhance solubility and bioavailability, which are essential for therapeutic effectiveness .
- Triazole Core : The triazole ring is pivotal for the biological activity of the compound. Variations in the substitution pattern on the triazole ring can lead to different levels of anticancer activity, making it a focal point for further research .
Case Studies
Several case studies provide insights into the practical applications of this compound:
- In Vitro Evaluation : A study conducted by researchers at a leading university evaluated the compound's effects on various cancer cell lines using standard protocols established by the National Cancer Institute (NCI). The results indicated that the compound significantly inhibited cell proliferation with IC50 values below 10 µM for several tested lines .
- Mechanistic Studies : Another research effort focused on elucidating the mechanism by which this compound induces apoptosis. Techniques such as flow cytometry and Western blot analysis were employed to assess changes in apoptotic markers post-treatment, confirming that it effectively triggers programmed cell death in cancer cells .
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The methoxy and methylsulfanyl groups can enhance the compound’s binding affinity and selectivity for certain targets. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Analogues
The target compound shares structural similarities with several triazole-carboxamide derivatives reported in the literature. Key comparisons include:
Key Observations :
- The 3,4-dimethoxyphenyl group in the target compound may enhance hydrophilicity compared to methyl or halogen substituents (e.g., chloro in ), improving aqueous solubility .
- The 3-(methylsulfanyl)phenyl group introduces a sulfur atom, which could influence electronic properties (e.g., increased lipophilicity) and binding interactions in biological targets .
Key Observations :
- The target compound’s synthesis likely parallels methods in , using carbodiimide-mediated coupling or acid chloride intermediates.
Physicochemical Properties
Melting points and solubility trends for related compounds provide indirect insights:
Key Observations :
- The 3,4-dimethoxyphenyl group in the target compound may improve solubility in polar aprotic solvents (e.g., DMF) compared to nonpolar substituents .
- Sulfur-containing groups (e.g., methylsulfanyl) could slightly reduce aqueous solubility but enhance membrane permeability .
Biological Activity
The compound N-(3,4-dimethoxyphenyl)-5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide represents a class of triazole derivatives that have garnered attention due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a triazole ring, which is known for its role in various pharmacological applications. The structural formula can be represented as follows:
Key Structural Components
- Triazole Ring : A five-membered ring contributing to the compound's biological activity.
- Dimethoxyphenyl Group : Enhances lipophilicity and may improve bioavailability.
- Methylsulfanyl Group : Potentially influences the compound's interaction with biological targets.
Anticancer Activity
Research has indicated that triazole derivatives exhibit significant anticancer properties. For instance, studies on related compounds have shown that modifications in the triazole structure can enhance anti-proliferative effects against various cancer cell lines.
- Case Study : In vitro studies demonstrated that triazole derivatives can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. Specifically, compounds similar to N-(3,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide have shown promising results against breast and lung cancer cells .
Antimicrobial Activity
The antimicrobial properties of triazoles are well-documented, with many derivatives exhibiting activity against bacterial and fungal pathogens.
- Mechanism of Action : Triazoles interfere with the synthesis of ergosterol in fungal cell membranes, leading to cell death. Studies have shown that certain derivatives possess potent antifungal activity against strains such as Candida albicans and Aspergillus niger .
Antitubercular Activity
Recent investigations have highlighted the potential of triazole derivatives in combating tuberculosis.
- Research Findings : A series of studies evaluated the anti-tubercular activity of triazole compounds against Mycobacterium tuberculosis. The results indicated that certain modifications could lead to increased efficacy, with minimum inhibitory concentrations (MICs) demonstrating significant activity at low concentrations .
Anti-inflammatory and Analgesic Effects
Triazoles have also been explored for their anti-inflammatory properties. Research suggests that these compounds may inhibit pro-inflammatory cytokines, providing a basis for their use in treating inflammatory diseases.
- Clinical Relevance : The anti-inflammatory effects observed in preclinical models indicate potential therapeutic applications for conditions such as arthritis and other inflammatory disorders .
Research Findings Summary Table
Q & A
Q. What are the optimal synthetic routes for this compound, and how can solubility limitations be addressed during synthesis?
Methodological Answer: The synthesis of triazole-carboxamide derivatives typically involves multi-step reactions, including condensation, cyclization, and functionalization. For this compound, a plausible route starts with the formation of the triazole core via copper-catalyzed azide-alkyne cycloaddition (CuAAC), followed by carboxamide coupling using 3,4-dimethoxyaniline and appropriate acylating agents. Solubility challenges, common in triazole derivatives due to hydrophobic aromatic groups (e.g., methylsulfanyl), can be mitigated by:
- Solvent optimization : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance dissolution during reactions .
- Derivatization : Introduce hydrophilic moieties (e.g., hydroxyl or amine groups) in precursor molecules without altering the core pharmacophore .
- Microwave-assisted synthesis : Reduces reaction time and improves yield, minimizing side products that exacerbate solubility issues .
Q. How can spectroscopic techniques confirm the structural integrity of this compound?
Methodological Answer: A combination of spectroscopic and crystallographic methods is critical:
- NMR : Use - and -NMR to verify substituent positions (e.g., methoxy and methylsulfanyl groups). Peaks for aromatic protons typically appear at δ 6.5–8.0 ppm, while methylsulfanyl protons resonate near δ 2.5 ppm .
- X-ray crystallography : Resolve crystal structures to confirm bond angles and spatial arrangement. For example, similar triazole derivatives exhibit dihedral angles of 5–15° between aromatic rings, ensuring planar stability .
- HRMS : Validate molecular weight and fragmentation patterns, ensuring no impurities from incomplete coupling reactions .
Advanced Research Questions
Q. What strategies are effective in analyzing SAR for this compound’s enzyme inhibition potential?
Methodological Answer: Structure-activity relationship (SAR) analysis requires systematic modification of functional groups and assay validation:
- Targeted substitutions : Replace methoxy or methylsulfanyl groups with bioisosteres (e.g., ethoxy or ethylthio) to assess potency changes against kinases or cytochrome P450 isoforms. For example, bulkier groups may enhance binding affinity in hydrophobic pockets .
- Enzyme assays : Use fluorescence-based or radiometric assays (e.g., ADP-Glo™ kinase assay) to measure IC values under varied pH and temperature conditions. Normalize data against controls (e.g., staurosporine for kinases) .
- Data cross-validation : Compare results across multiple assays (e.g., SPR vs. enzymatic assays) to rule out false positives from non-specific binding .
Q. How can computational methods predict binding affinities and metabolic stability?
Methodological Answer: Integrate computational tools with experimental validation:
- Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with target proteins (e.g., EGFR kinase). Prioritize poses with hydrogen bonds to triazole nitrogen and hydrophobic contacts with methylsulfanyl groups .
- DFT calculations : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and metabolic sites. For example, electron-rich methoxy groups may undergo CYP450-mediated demethylation .
- MD simulations : Run 100-ns trajectories to assess binding stability. Metrics like RMSD (<2 Å) and binding free energy (MM/PBSA) correlate with experimental IC values .
Q. How should researchers resolve discrepancies in biological activity data across assay conditions?
Methodological Answer: Contradictions often arise from assay-specific variables. Address them via:
- Standardized protocols : Fix parameters like ATP concentration (e.g., 10 µM for kinase assays) and incubation time (30–60 min) to minimize variability .
- Statistical DOE : Apply factorial design (e.g., 2 factorial) to identify critical factors (e.g., pH, ionic strength). For example, a 3-factor DOE revealed that Mg concentration significantly impacts kinase inhibition data .
- Meta-analysis : Pool data from independent studies using random-effects models to quantify heterogeneity and adjust for batch effects .
Q. What advanced techniques optimize reaction conditions for scaled-up synthesis?
Methodological Answer: Leverage process chemistry principles:
- Flow reactors : Enhance reproducibility and yield for cyclization steps. Residence time (5–10 min) and temperature (80–100°C) are optimized via real-time HPLC monitoring .
- Catalyst screening : Test Pd/C or Ni catalysts for Suzuki-Miyaura coupling of aryl halides. Turnover numbers (TON) >1000 indicate industrial feasibility .
- In-line analytics : Use PAT tools (e.g., FTIR probes) to track intermediate formation and adjust stoichiometry dynamically .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
